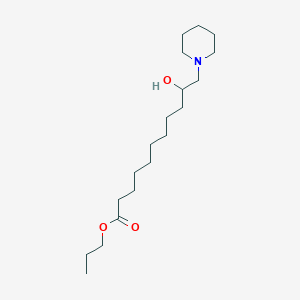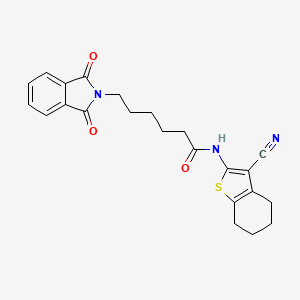![molecular formula C21H23N5O3S B11504149 N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)nicotinamide](/img/structure/B11504149.png)
N-(3-ethyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ETHYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinone ring, a pyridine carboxamide group, and a phenylethyl carbamoyl moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(3-ETHYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE involves several steps, including the formation of the imidazolidinone ring and the introduction of the pyridine carboxamide group. Common synthetic routes may involve the use of reagents such as ethyl chloroformate, phenylethylamine, and pyridine-3-carboxylic acid. Reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N-(3-ETHYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-ETHYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may be investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-ETHYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
N-(3-ETHYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazolidinone derivatives: These compounds share the imidazolidinone ring structure and may have similar biological activities.
Pyridine carboxamide derivatives: Compounds with a pyridine carboxamide group may exhibit similar chemical reactivity and potential therapeutic properties.
Phenylethyl carbamoyl derivatives: These compounds have a phenylethyl carbamoyl moiety and may be used in similar research applications.
The uniqueness of N-(3-ETHYL-4-OXO-5-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)PYRIDINE-3-CARBOXAMIDE lies in its combination of these structural features, which may result in distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N5O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[3-ethyl-4-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]-2-sulfanylideneimidazolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H23N5O3S/c1-2-25-20(29)17(13-18(27)23-12-10-15-7-4-3-5-8-15)26(21(25)30)24-19(28)16-9-6-11-22-14-16/h3-9,11,14,17H,2,10,12-13H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
UUHWXGUGBSIGBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(N(C1=S)NC(=O)C2=CN=CC=C2)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[2-(4,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11504071.png)
![3-Methyl-4-[(4-methylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11504075.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B11504076.png)
![2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11504084.png)

![N-[3-(2-fluorophenyl)-2-phenylpropyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B11504088.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11504099.png)
![Dimethyl 2,6-diamino-4-(4-chlorophenyl)furo[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B11504106.png)
![8-(methoxymethyl)-12-(4-methoxyphenyl)-6-methyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,14,16,18-octaene](/img/structure/B11504117.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B11504119.png)

![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]-4-methoxybenzenesulfonamide](/img/structure/B11504131.png)
